6-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
This compound belongs to the pyrazolo[3,4-b]pyridin-3-one family, characterized by a fused pyrazole-pyridine bicyclic core. The structure features a 3,4-dimethoxyphenyl substituent at position 6 and a phenyl group at position 2 (Figure 1). The methoxy groups at the 3- and 4-positions of the phenyl ring introduce electron-donating effects, which may enhance solubility and influence biological interactions .
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-17-11-8-13(12-18(17)26-2)16-10-9-15-19(21-16)22-23(20(15)24)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYLMSBDYDJUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring, followed by further cyclization with a suitable reagent to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up, yield, and purity. These optimizations may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for biological studies.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with analogs sharing the pyrazolo[3,4-b]pyridin-3-one core but differing in substituents. Key differences in physical properties, electronic effects, and inferred biological activities are highlighted.
Substituent Effects on Physical Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group (electron-donating) contrasts with nitro (electron-withdrawing) substituents in analogs from . These differences influence solubility and reactivity. Methoxy groups enhance lipophilicity moderately, while nitro groups may reduce it.
Antioxidant Potential
- Methoxy-substituted compounds, such as curcumin analogs with 3,4-dimethoxyphenyl groups, exhibit strong free radical scavenging activity . By analogy, the target compound may share similar antioxidant properties due to its methoxy substituents.
- Nitro-substituted analogs (e.g., ) are less likely to show antioxidant activity due to the electron-withdrawing nitro group.
Enzyme Inhibition
- Tyrosinase and HIV-1 Protease : Curcumin analogs with methoxy groups demonstrate tyrosinase and HIV-1 protease inhibition . The target compound’s methoxy substituents could facilitate similar interactions.
Biological Activity
The compound 6-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one belongs to a class of pyrazolo derivatives known for their diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure
The compound's structure is characterized by a pyrazolo[3,4-b]pyridine core substituted with a 3,4-dimethoxyphenyl group and a phenyl group. This unique arrangement contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazolo family exhibit a range of biological activities:
-
Anticancer Activity
- A study demonstrated that derivatives of pyrazolo compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, certain derivatives showed IC50 values in the nanomolar range against FGFR1–4, indicating potent inhibitory effects on cancer cell proliferation and migration .
- Another investigation highlighted that pyrazolo derivatives induced apoptosis in breast cancer cells and inhibited their invasion capabilities .
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Anti-inflammatory Effects
- Pyrazolo compounds have shown promising anti-inflammatory properties. One study reported that specific derivatives significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .
- The mechanism of action often involves the inhibition of pathways related to inflammation, making these compounds potential candidates for treating inflammatory diseases.
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Antimicrobial Activity
- The antimicrobial properties of pyrazolo derivatives have been explored against various bacterial strains. For instance, compounds were tested against Bacillus subtilis and E. coli, exhibiting significant inhibition comparable to standard antibiotics .
- The effectiveness against multidrug-resistant strains further emphasizes the therapeutic potential of these compounds in infectious diseases.
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of FGFRs; apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Antimicrobial | Significant inhibition against bacterial strains |
Case Studies
- FGFR Inhibition in Cancer Therapy
- Inflammation Model Testing
- Antimicrobial Efficacy
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
